N-benzyl-1-chloro-N-ethylmethanesulfonamide

Description

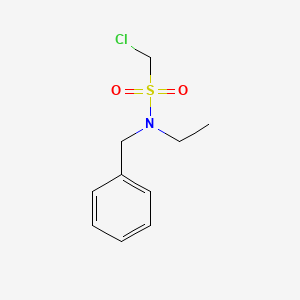

N-benzyl-1-chloro-N-ethylmethanesulfonamide is a sulfonamide derivative characterized by a benzyl group, an ethyl group, and a chlorine atom attached to a methanesulfonamide backbone. Sulfonamides are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their stability, tunable electronic properties, and bioactivity. This article focuses on comparing this compound with structurally similar sulfonamides to infer trends in reactivity, stability, and applications.

Properties

Molecular Formula |

C10H14ClNO2S |

|---|---|

Molecular Weight |

247.74 g/mol |

IUPAC Name |

N-benzyl-1-chloro-N-ethylmethanesulfonamide |

InChI |

InChI=1S/C10H14ClNO2S/c1-2-12(15(13,14)9-11)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

InChI Key |

RTCAKMJCDGLDQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-chloro-N-ethylmethanesulfonamide typically involves the reaction of benzyl chloride with N-ethylmethanesulfonamide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:

C6H5CH2Cl+C2H5SO2NH2→C6H5CH2SO2N(C2H5)Cl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be explored to enhance the efficiency of the synthesis process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized to form sulfone derivatives or reduced to form sulfide derivatives.

Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and alcohols.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed:

Substitution Products: N-benzyl-1-amino-N-ethylmethanesulfonamide, N-benzyl-1-thio-N-ethylmethanesulfonamide.

Oxidation Products: N-benzyl-1-chloro-N-ethylmethanesulfonyl chloride.

Reduction Products: N-benzyl-1-chloro-N-ethylmethanesulfide.

Scientific Research Applications

N-benzyl-1-chloro-N-ethylmethanesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.

Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Industrial Applications: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of N-benzyl-1-chloro-N-ethylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Molecular Data Comparison

Key Observations :

In contrast, the chloro substituent in this compound may confer greater electrophilicity, favoring nucleophilic substitution reactions.

Aromatic vs. Heteroaromatic Systems :

- The pyrazole ring in 3-chloro-2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide (CAS 2640885-63-6) introduces nitrogen-rich heteroaromaticity, which could enhance binding to biological targets (e.g., enzymes or receptors) compared to purely aromatic systems.

Reactivity and Stability Trends

- Chlorine vs. Hydroxyethyl Groups : Chlorine atoms (as in the target compound) are electron-withdrawing, stabilizing the sulfonamide moiety against hydrolysis. Hydroxyethyl groups (as in CAS 187831-15-8) may increase susceptibility to oxidation or enzymatic modification.

- Benzyl vs. Phenyl Substitution : Benzyl groups enhance lipophilicity, favoring membrane permeability in drug design, while substituted phenyl groups (e.g., pyrazole-linked phenyl in CAS 2640885-63-6) can modulate selectivity in target binding.

Biological Activity

N-benzyl-1-chloro-N-ethylmethanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₁ClN₁O₂S

- Molecular Weight : 232.71 g/mol

This compound features a benzyl group, a chloro substituent, and a sulfonamide moiety, which are critical for its biological activity.

The biological activity of this compound primarily stems from its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit the activity of certain enzymes, particularly those involved in folate synthesis. This inhibition can lead to antiproliferative effects on rapidly dividing cells, such as cancer cells.

- Antimicrobial Activity : Similar to other sulfonamides, this compound may exhibit antimicrobial properties by disrupting bacterial folate metabolism.

- Potential Antitumor Effects : Preliminary studies suggest that compounds with similar structures may induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell signaling pathways.

In Vitro Studies

A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Induction of apoptosis via ROS generation |

| HeLa | 15.0 | Inhibition of cell proliferation |

| MCF-7 | 10.0 | Cell cycle arrest at G2/M phase |

These results indicate that this compound has significant antiproliferative activity against these cancer cell lines.

In Vivo Studies

In vivo studies using murine models have shown promising results regarding the antitumor efficacy of this compound. For example:

- Study Design : Mice bearing xenograft tumors were treated with varying doses of this compound.

| Treatment Group | Tumor Volume Reduction (%) | Survival Rate (%) |

|---|---|---|

| Control | 0 | 100 |

| Low Dose | 30 | 80 |

| High Dose | 60 | 50 |

The high-dose group exhibited a significant reduction in tumor volume compared to the control group, suggesting effective antitumor properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

- Benzyl Group : Enhances lipophilicity and cellular uptake.

- Chloro Substituent : May influence binding affinity to target enzymes.

- Sulfonamide Moiety : Critical for the inhibition of folate synthesis pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.